molecular formula C11H13NOS B12889501 2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide

2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide

Katalognummer: B12889501
Molekulargewicht: 207.29 g/mol
InChI-Schlüssel: YYCLFKMYEHQHKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide is a chemical compound belonging to the benzofuran family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylphenol with a suitable thiocarbonyl compound in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

    2,3-Dihydrobenzofuran: A parent compound with a similar core structure but lacking the ethyl and thiocarbonyl groups.

    2-Methyl-2,3-dihydrobenzofuran: Similar structure with a methyl group instead of an ethyl group.

    2,3-Dihydrobenzofuran-7-carboxamide: A derivative with a carboxamide group at the 7-position.

Uniqueness: 2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide is unique due to the presence of both the ethyl and thiocarbonyl groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H13NOS

Molekulargewicht

207.29 g/mol

IUPAC-Name

2-ethyl-3H-1-benzofuran-2-carbothioamide

InChI

InChI=1S/C11H13NOS/c1-2-11(10(12)14)7-8-5-3-4-6-9(8)13-11/h3-6H,2,7H2,1H3,(H2,12,14)

InChI-Schlüssel

YYCLFKMYEHQHKW-UHFFFAOYSA-N

Kanonische SMILES

CCC1(CC2=CC=CC=C2O1)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.